1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one is a chemical compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, and a prop-2-yn-1-one moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one typically involves the reaction of cyclopropylmethylamine with propargyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminomethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one involves its interaction with molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The cyclopropyl ring and prop-2-yn-1-one moiety may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-amine: Contains an amine group instead of a ketone.
1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-thiol: Features a thiol group in place of the ketone.
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl ring adds strain and rigidity to the molecule, influencing its interactions with other compounds .
Properties
Molecular Formula |
C7H9NO |
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Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]prop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO/c1-2-6(9)7(5-8)3-4-7/h1H,3-5,8H2 |
InChI Key |
YQFNVGJVVDIVPT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CC1)CN |
Origin of Product |
United States |
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